molecular formula C10H11NO2 B2361479 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile CAS No. 73864-61-6

2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile

Cat. No. B2361479
CAS RN: 73864-61-6
M. Wt: 177.203
InChI Key: VMBRYBBPGMAXEJ-UHFFFAOYSA-N
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Description

“2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is a chemical compound with the CAS Number: 73864-61-6 . It is also known as HEPA.


Molecular Structure Analysis

The molecular weight of “2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is 177.2 . The molecular formula is C10H11NO2 .


Physical And Chemical Properties Analysis

“2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is a powder that is stored at room temperature .

Scientific Research Applications

Electrochemical Analysis

  • In a study on the reduction of α-hydroxyquinones in acetonitrile, Hammett–Zuman type correlations were observed, suggesting that substituent effects not only influence electron transfer but also chemically coupled reactions. This work sheds light on the complex interactions within electrochemical systems, potentially offering insights for substances like 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile in such environments (Bautista-Martínez et al., 2003).

Solvolysis Reactions

  • A study exploring solvolysis reactions in acetonitrile-water mixtures revealed the formation of various products through nucleophilic addition and rearrangement processes. The research provides a deeper understanding of reaction dynamics in mixed solvents, potentially relevant for the behavior of compounds such as 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile (Jia et al., 2002).

Gel to Crystal Transitions

  • Research on 4-(4'-Ethoxyphenyl)phenyl-beta-O-d-glucoside, structurally similar to 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, detailed its transition from gel to crystal, offering insights into molecular packing and potential applications in materials science and crystal engineering (Cui et al., 2010).

Synthesis and Transformation

  • A synthesis pathway for 2-(2-hydroxyphenyl)acetonitriles was developed, illustrating a method for generating structurally similar compounds to 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, which may be applicable in various chemical synthesis processes (Wu et al., 2014).

Antioxidant Properties

  • Novel pyrrolidine derivatives containing a sterically hindered phenol fragment, similar to the hydroxyethyl component in 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile, were found to exhibit antioxidant properties, suggesting potential applications in therapeutic or material science domains (Osipova et al., 2011).

Safety And Hazards

Specific safety and hazard information for “2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile” is not available in the current resources. It is recommended to handle it with appropriate safety measures, as with any chemical substance .

properties

IUPAC Name

2-[4-(2-hydroxyethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-6-5-9-1-3-10(4-2-9)13-8-7-12/h1-4,12H,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBRYBBPGMAXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile

Synthesis routes and methods

Procedure details

5 g p-hydroxyphenylacetonitrile were dissolved in 250 ml methylethylketone. 7 g of 2-bromoethanol and 23 g potassium carbonate were added thereto. The mixture was stirred for 48 hours under reflux. At the end of the reaction the potassium carbonate and the produced potassium bromide were filtered. The precipitates were washed with acetone and the acetone wash was added to the reaction mixture. The clear solution was reduced to about 10-15 ml. It was then taken up in ether and shaken with 1/100 N sodium hydroxide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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